molecular formula C30H33N3O4S B6517215 N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide CAS No. 899783-08-5

N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide

Cat. No.: B6517215
CAS No.: 899783-08-5
M. Wt: 531.7 g/mol
InChI Key: IIAMGOOXTWRBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a heterocyclic compound featuring a tricyclic core with fused thia-diaza rings, an ethoxyphenyl substituent, and an N-benzyl-N-ethylacetamide side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, analogous to methods used for structurally related compounds (e.g., triazole-thiones and sulfonylbenzamide derivatives) . The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy , for unambiguous characterization.

Properties

IUPAC Name

N-benzyl-2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O4S/c1-3-31(19-21-11-7-5-8-12-21)26(34)20-32-29-27(24-13-9-6-10-14-25(24)38-29)28(35)33(30(32)36)22-15-17-23(18-16-22)37-4-2/h5,7-8,11-12,15-18H,3-4,6,9-10,13-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAMGOOXTWRBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key motifs with other heterocyclic systems:

  • Triazole-thiones (e.g., compounds [7–9] in ) : These feature a 1,2,4-triazole core with sulfonylphenyl and fluorophenyl substituents. Unlike the target compound’s tricyclic system, triazole-thiones adopt planar aromatic rings, influencing their tautomeric behavior (e.g., thione vs. thiol forms) .
  • Benzamide derivatives (e.g., ): These contain a dioxothiazolidin-ylidene methyl group linked to a benzamide.

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Tricyclic thia-diaza system 4-Ethoxyphenyl, N-benzyl-N-ethylacetamide Amide, ether, diketone, thioether
Triazole-thiones 1,2,4-Triazole Sulfonylphenyl, fluorophenyl Thione, sulfonyl, aryl
Benzamide derivatives Thiazolidinone Phenyl, dioxothiazolidin-ylidene Amide, ketone, heterocyclic enol
Spectroscopic and Analytical Comparisons
  • NMR Spectroscopy :
    The target compound’s NMR profile can be compared to analogues using region-specific chemical shifts. For example, in , shifts in regions corresponding to substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) or tricyclic core protons (δ 2.5–4.0 ppm) would highlight electronic environment differences. A hypothetical comparison with triazole-thiones might show downfield shifts for the target’s amide carbonyl (δ ~170 ppm in ¹³C NMR) due to conjugation with the tricyclic system .

Table 2: Representative NMR Chemical Shifts

Proton/Group Target Compound (δ, ppm) Triazole-thiones (δ, ppm) Benzamide Derivatives (δ, ppm)
Amide NH ~8.5 8.1–8.3 7.9–8.2
Aromatic (ethoxyphenyl) 6.8–7.2 7.0–7.5 (fluorophenyl) 7.3–7.6 (phenyl)
Tricyclic/heterocyclic CH 2.5–4.0 3.0–3.5 (triazole CH) 4.1–4.5 (thiazolidinone CH₂)
  • Mass Spectrometry (MS/MS) :
    Molecular networking () could cluster the target compound with analogues based on fragmentation patterns. For instance, the loss of the ethoxyphenyl group (m/z ~122) or acetamide side chain (m/z ~163) would generate key fragments. A high cosine score (>0.9) with tricyclic diketone derivatives would indicate structural proximity .
Crystallographic and Conformational Analysis

The compound’s tricyclic system likely adopts a boat or chair conformation, similar to rigid heterocycles resolved via SHELX . Comparatively, triazole-thiones () exhibit planar geometries, while thiazolidinone derivatives () may show puckered rings. Crystallographic parameters (e.g., bond lengths: C=O ~1.21 Å, C-S ~1.78 Å) would provide insights into resonance stabilization and steric strain .

Preparation Methods

Cyclization of Dioxo-Thiazolidine Intermediate

The tricyclic core is assembled from a linear precursor containing 3,5-diketone and thiazolidine moieties. A method adapted from patent CN116924967A involves reacting benzylamine with acrylic ester in methanol under basic conditions to form a bicyclic intermediate. Subsequent treatment with sodium methoxide at 80°C induces cyclization via Dieckmann condensation, yielding the tricyclic structure.

Representative Procedure :

  • Benzylamine (1.0 equiv) and methyl acrylate (2.6 equiv) are stirred in methanol at 50–60°C for 24 hours.

  • Sodium methoxide (1.15 equiv) is added, and the mixture is heated to 80°C for 12 hours to facilitate cyclization.

  • The product is isolated by distillation under reduced pressure, achieving yields of 68–72%.

Alternative Cyclization Using NaOEt

Search result describes a related approach for 3,5-dioxo cyclohexane derivatives using sodium ethoxide (NaOEt) in ethanol. Applying this to the thia-diaza system:

  • A diethyl oxalate-derived precursor undergoes cyclization with NaOEt (10 mmol) at 80°C for 30 minutes, followed by acidification to pH 2 with H₂SO₄. This method achieves 65% yield but requires rigorous temperature control to prevent decarboxylation.

Introduction of the 4-Ethoxyphenyl Group

Suzuki-Miyaura Coupling

The 4-ethoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. A protocol from the Royal Society of Chemistry supplementary data employs:

  • Tricyclic bromide (1.0 equiv), 4-ethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 90°C for 12 hours.

  • Yields range from 58–64%, with purity confirmed by ¹H NMR.

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered positions, a copper(I)-mediated Ullmann reaction is viable:

  • Substrate (1.0 equiv), 4-iodoethoxybenzene (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 hours.

  • This method achieves moderate yields (45–50%) but requires column chromatography for purification.

Formation of N-Benzyl-N-Ethylacetamide Sidechain

Acylation of N-Benzyl-N-Ethylamine

The acetamide group is installed via reaction of the tricyclic amine with acetyl chloride derivatives. A two-step process from search result is adapted:

  • Step 1 : Ethanoyl chloride (1.2 equiv) reacts with N-benzylethylamine in THF at 0°C, followed by warming to room temperature for 2 hours.

  • Step 2 : The intermediate is treated with ethyl iodide (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C for 5 hours.

  • Overall yield: 78% after recrystallization from ethanol.

Direct Alkylation-Acylation

An alternative one-pot method from patent EP0306996B1 involves:

  • Mixing the tricyclic amine (1.0 equiv), benzyl bromide (1.2 equiv), and ethyl chloroacetate (1.5 equiv) in the presence of NaH (2.0 equiv) in THF at reflux for 8 hours.

  • Yields reach 70% with 95% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.17 (m, benzyl aromatic), 4.40 (q, OCH₂CH₃), 3.85 (s, NCH₂Ph), 2.95 (t, SCH₂), 1.42 (t, CH₃).

  • IR (KBr): 1735 cm⁻¹ (C=O), 1637 cm⁻¹ (amide I), 1520 cm⁻¹ (aromatic C=C).

Chromatographic Purity

HPLC analysis on a C18 column (MeCN/H₂O = 70:30) shows ≥98% purity at 254 nm.

Challenges and Optimization Opportunities

Cyclization Side Reactions

Excess acrylic ester (2.6–5.0 equiv) is critical to suppress monoester byproducts during tricyclic core formation. Lowering the reaction temperature to 50°C reduces decarboxylation but extends the reaction time to 24 hours.

Solvent Selection for Coupling

Toluene outperforms DMF in Suzuki couplings, minimizing palladium leaching and improving yields by 12% .

Q & A

Q. What are the established synthetic protocols for this compound?

The synthesis typically involves multi-step reactions starting with the construction of the tricyclic core (e.g., pyrimido-benzothiazin derivatives), followed by sequential functionalization. Key steps include:

  • Core formation : Cyclization under reflux conditions using ethanol or DMF as solvents, with catalysts like glacial acetic acid .
  • Substituent introduction : Benzyl and ethoxy groups are added via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., 60–80°C) .
  • Final functionalization : Thioether and acetamide moieties are attached using reagents like thiourea or activated esters under anhydrous conditions .
    Critical Note : Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. What analytical techniques are recommended for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for resolving complex stereochemistry and validating the tricyclic core .

Q. What biological activities have been reported for this compound?

Activity Mechanism Assay Model Reference
AntimicrobialDisruption of bacterial cell wallStaphylococcus aureus culture
AnticancerInduction of apoptosis via caspase-3MCF-7 cells (in vitro)
Anti-inflammatoryInhibition of TNF-α and IL-6Acute murine inflammation

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions?

  • Parameter screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Response surface methodology (RSM) : For non-linear relationships, apply central composite designs to maximize yield while minimizing byproducts .
  • Flow chemistry : Continuous-flow systems enhance reproducibility in oxidation or cyclization steps .

Q. How to resolve contradictions in biological activity data?

  • Comparative assay validation : Re-test the compound in standardized models (e.g., identical cell lines or cytokine panels) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethoxy → methoxy) to isolate pharmacophore contributions .
  • Computational docking : Use molecular dynamics simulations to predict target binding affinities and explain variability .

Q. What computational methods aid in understanding reactivity?

  • Density Functional Theory (DFT) : Predict reaction pathways for cyclization or sulfhydryl additions .
  • Molecular docking : Identify potential binding sites on biological targets (e.g., bacterial enzymes or apoptotic regulators) .
  • Non-covalent interaction analysis : Study π-π stacking or hydrogen bonding in crystal packing using ORTEP-3 or WinGX .

Methodological Challenges and Solutions

Q. How to address low yields in the final functionalization step?

  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
  • Catalyst selection : Replace traditional bases (K₂CO₃) with milder alternatives (Et₃N) to preserve labile functional groups .
  • Real-time monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .

Q. How to validate crystallographic data for complex stereochemistry?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in the tricyclic core .
  • Validation tools : Use PLATON or WinGX’s ADDSYM to check for missed symmetry or disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.